![molecular formula C16H16N2O2 B11945996 4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones. It is synthesized by the reaction of 4-methylacetophenone with 4-hydroxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid . This compound is characterized by its unique structure, which includes a hydroxyl group and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide involves the following steps :
Reactants: 4-methylacetophenone and 4-hydroxybenzohydrazide.
Catalyst: Glacial acetic acid.
Procedure: The reactants are mixed in the presence of glacial acetic acid and heated under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reactants, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions
4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzohydrazides, depending on the specific reaction conditions and reagents used.
科学研究应用
4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and hydroxyl group play crucial roles in its binding affinity and activity. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 4-hydroxy-N’-[(Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide
- 4-hydroxy-N’-[(Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide
- 4-hydroxy-N’-[(Z)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
Comparison
Compared to its analogs, 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide is unique due to the presence of the methyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and binding affinity to molecular targets. The methyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
属性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
4-hydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-5-13(6-4-11)12(2)17-18-16(20)14-7-9-15(19)10-8-14/h3-10,19H,1-2H3,(H,18,20)/b17-12- |
InChI 键 |
MAPDIIKWCRQFGB-ATVHPVEESA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=C(C=C2)O)/C |
规范 SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




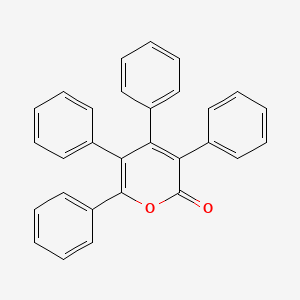
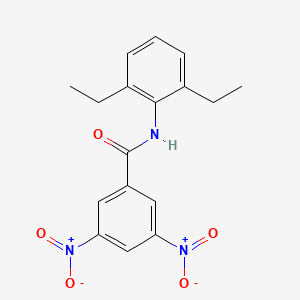
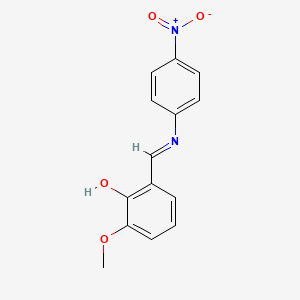
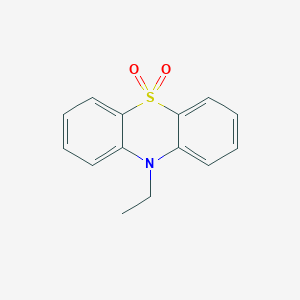




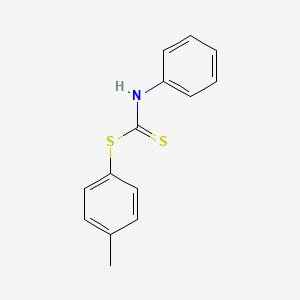
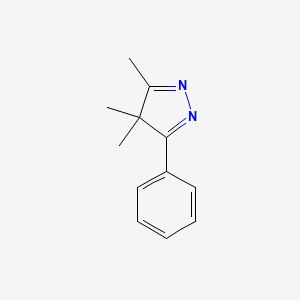
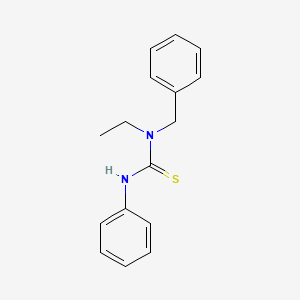
![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
